molecular formula C11H14O2 B3049014 1-(2-Hydroxyphenyl)-3-methylbutan-1-one CAS No. 19019-21-7

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

Cat. No. B3049014
CAS RN: 19019-21-7
M. Wt: 178.23 g/mol
InChI Key: HLWSQLFDQRUYCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

HPDO can be synthesized through the reaction between 2-hydroxy acetophenone and octanal . The process involves the formation of an oxime group at the 2-position of the phenyl ring. The yield of HPDO is approximately 56.35% . The IR spectrum shows characteristic peaks for the hydroxyl group (-OH), aromatic C-H bonds, methyl groups (CH3), and methylene groups (CH2) .


Chemical Reactions Analysis

  • Complexation : HPDO can form complexes with metal ions, such as copper, leading to interesting behavior in flotation and adsorption processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Ketone-Ketone Rearrangement: A novel procedure for preparing derivatives of 3-methylbutan-1-one, such as 3-(4-alkoxyphenyl)-3-methylbutan-2-ones, is described. This method involves a polymer-supported AlCl3-catalyzed rearrangement under microwave irradiation conditions, yielding excellent results (Gopalakrishnan, Kasinath, & Singh, 2002).

Natural Occurrence and Extraction

  • Isolation from Brown Algae: Two new resorcinols, closely related to 3-methylbutan-1-one, were isolated from the brown algae Sargassum thunbergii. Their structures were elucidated using spectroscopic methods (Cai, Xie, Wang, Li, & Li, 2010).

Biological and Pharmacological Activities

  • Antimicrobial and Antiradical Activity: A series of compounds, including 3-alkoxymethyl-4-hydroxyphenyl propan-1-ones, were prepared and tested for their antimicrobial and antioxidant activities. These compounds, related to 3-methylbutan-1-one, displayed varying degrees of biological activity (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

Spectroscopy and Molecular Dynamics

  • Vibrational Circular Dichroism Studies: The vibrational circular dichroism (VCD) spectrum of a compound similar to 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol was examined. This study helps in understanding dynamic molecular motions and spectral responses in structurally flexible chiral systems (Xia, Koenis, Collados, Ortiz, Harutyunyan, Visscher, Buma, & Nicu, 2018).

Catalysis and Chemical Reactions

  • Hydroxylation Mediated by FeO+ and FeO2+: The regioselectivity in hydroxylation reactions of 2-methylbutane by FeO+ and FeO2+ was studied. This research is significant for understanding the hydroxylation of molecules similar to 3-methylbutan-1-one (Yumura and Yoshizawa, 2001).

Mechanism of Action

The exact mechanism of HPDO’s action depends on its application. In the context of flotation and adsorption for malachite , HPDO acts as a collector. It selectively binds to malachite surfaces, forming a Cu-oxime complex. This complex enhances the separation of malachite from other minerals like quartz and calcite .

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWSQLFDQRUYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297363
Record name 1-(2-hydroxyphenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

CAS RN

19019-21-7
Record name NSC115702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyphenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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